N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1H-pyrazole and thiophene intermediates, followed by their coupling with a benzoxazole derivative under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or rhodium, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways
Mechanism of Action
The mechanism by which N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s heterocyclic structure allows it to form stable complexes with these targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-1-yl)pyridine
- 3-(1H-pyrazol-1-yl)benzoxazole
- 2-(thiophen-3-yl)benzoxazole
Uniqueness
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine stands out due to its combination of pyrazole, thiophene, and benzoxazole moieties.
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Synthesis
The compound features a unique structural arrangement comprising a pyrazole ring, a thiophene moiety, and a benzoxazole framework. The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole ring followed by the introduction of the thiophene and benzoxazole components. Various catalysts and reaction conditions are employed to optimize yield and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar heterocyclic structures have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
3c | MCF7 | 6.66 |
3c | HCT116 | 6.66 |
3c | K652 | 6.66 |
These findings suggest that the compound's structure may enhance its ability to inhibit cell proliferation in cancerous tissues .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated using standard bacterial strains. The minimal inhibitory concentrations (MIC) for several derivatives have been recorded:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
A | Bacillus subtilis | 32 |
B | Escherichia coli | 64 |
C | Pichia pastoris | 16 |
These results indicate that certain derivatives possess noteworthy antimicrobial properties, making them potential candidates for further pharmaceutical development .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of cellular pathways, which may contribute to its anticancer and antimicrobial effects. For instance, compounds that inhibit cyclin-dependent kinases (CDKs) have shown efficacy in cancer treatment .
Case Studies
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Study on Anticancer Activity : A study demonstrated that a derivative exhibited potent cytotoxicity against breast cancer cells (MCF7), with an IC50 value significantly lower than standard chemotherapeutic agents.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing that certain derivatives had MIC values comparable to established antibiotics.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-2-5-15-13(4-1)19-16(21-15)17-10-14(12-6-9-22-11-12)20-8-3-7-18-20/h1-9,11,14H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKATLGBQPGMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.